An In-depth Technical Guide to the Fundamental Chemical Properties of Chlorin e6
An In-depth Technical Guide to the Fundamental Chemical Properties of Chlorin e6
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorin (B1196114) e6 (Ce6), a second-generation photosensitizer derived from chlorophyll (B73375), has garnered significant attention in the scientific community for its potent photodynamic properties and applications in photodynamic therapy (PDT), bioimaging, and as an antimicrobial agent. This technical guide provides a comprehensive overview of the fundamental chemical properties of Chlorin e6, offering a valuable resource for researchers and professionals in drug development. This document details its structural and physicochemical characteristics, spectroscopic profile, and the key signaling pathways it modulates. Furthermore, it includes detailed experimental protocols for its synthesis, purification, and characterization, alongside a generalized workflow for in vitro photodynamic studies. All quantitative data is presented in easily digestible tables, and complex biological and experimental processes are visualized using Graphviz diagrams.
Physicochemical Properties
Chlorin e6 is a porphyrin derivative characterized by a chlorin macrocycle, which is a partially reduced porphyrin. This structural feature is responsible for its strong absorption in the red region of the electromagnetic spectrum, a crucial attribute for a photosensitizer used in PDT, as longer wavelengths allow for deeper tissue penetration.
Identification and Formula
| Property | Value | Reference |
| IUPAC Name | 2-[(7S,8S)-3-Carboxy-7-(2-carboxyethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphin-5-yl]acetic acid | [1] |
| CAS Number | 19660-77-6 | [2] |
| Molecular Formula | C₃₄H₃₆N₄O₆ | [2] |
| Molecular Weight | 596.67 g/mol | [2] |
Solubility
Chlorin e6 is a hydrophobic molecule with limited solubility in aqueous solutions at neutral pH. Its solubility can be significantly enhanced in organic solvents and basic aqueous solutions.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [2][3] |
| Dimethylformamide (DMF) | ~30 mg/mL | [2][3] |
| Ethanol (B145695) | Slightly soluble | [2][3] |
| DMSO:PBS (pH 7.2) (1:6) | ~0.14 mg/mL | [2][3][4] |
| Water (neutral) | Not soluble | [5] |
| Basic Water (pH ≥ 10) | Soluble | [5] |
Stability
Chlorin e6 is sensitive to light and should be stored in the dark to prevent photodegradation. For long-term storage, it is recommended to keep it at -20°C. Solutions of Chlorin e6 are also unstable and should be freshly prepared before use.
Spectroscopic Properties
The photophysical properties of Chlorin e6 are central to its function as a photosensitizer. Upon absorption of light, it transitions to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This triplet state can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), the primary cytotoxic agent in Type II photodynamic therapy.
| Parameter | Value | Solvent | Reference |
| Absorption Maxima (λmax) | ~402 nm (Soret band), ~662 nm (Q-band) | Ethanol | [1] |
| Molar Absorptivity (ε) | 180,000 M⁻¹cm⁻¹ at 400 nm | Phosphate Buffer (pH 7.4) | [1] |
| 40,000 M⁻¹cm⁻¹ at 654 nm | Phosphate Buffer (pH 7.4) | [1] | |
| Emission Maximum (λem) | ~668 nm | Ethanol | [1] |
| Fluorescence Quantum Yield (ΦF) | 0.16 | Ethanol | [1] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.77 | Phosphate Buffer (pH 7.4) | [1] |
Signaling Pathways in Photodynamic Therapy
The cytotoxic effects of Chlorin e6-mediated PDT are primarily driven by the induction of apoptosis. The generated reactive oxygen species (ROS) trigger a cascade of cellular events, including endoplasmic reticulum (ER) stress and DNA damage, which converge on the activation of apoptotic pathways.
Experimental Protocols
Synthesis of Chlorin e6 from Spirulina platensis
This protocol is adapted from a method involving the extraction of chlorophyll a, its conversion to pheophytin a, and subsequent hydrolysis to yield Chlorin e6.[1][6]
Materials:
-
Spirulina platensis powder
-
Ethanol (96% and 99.9%)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Extraction of Chlorophyll a:
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Disperse Spirulina platensis powder in ethanol and stir overnight in a nitrogen atmosphere.
-
Filter the mixture and concentrate the ethanol extract under vacuum.
-
Perform a liquid-liquid extraction with hexane and water to isolate the chlorophyll a in the hexane phase.
-
-
Conversion to Pheophytin a:
-
To the hexane solution of chlorophyll a, add 2 N HCl dropwise and stir for 2 hours.
-
Wash the reaction mixture with 80% ethanol to remove impurities. The hexane layer now contains pheophytin a.
-
-
Hydrolysis to Chlorin e6:
-
Evaporate the hexane to obtain pheophytin a.
-
Dissolve the pheophytin a in acetone and bubble with nitrogen for 30 minutes.
-
Add 1 M NaOH dropwise and reflux the mixture overnight under an inert atmosphere.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and wash the solid with acetone to obtain crude Chlorin e6.
-
-
Purification:
-
Dissolve the crude Chlorin e6 in water and stir for 2 hours.
-
Adjust the pH to 7.0 with 1 N HCl and stir for another 2 hours.
-
The purified Chlorin e6 can be collected by filtration or centrifugation.
-
Characterization of Chlorin e6
The identity and purity of the synthesized Chlorin e6 should be confirmed using various analytical techniques.
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High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using a reverse-phase C18 column with a gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid (TFA).[1][7] Detection is monitored at the Soret band maximum (~407 nm).
-
Mass Spectrometry (MS): The molecular weight can be confirmed by electrospray ionization mass spectrometry (ESI-MS), which should show the expected molecular ion peak at m/z 597 [M+H]⁺.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the chemical structure. Key characteristic peaks for the three carboxylic acid protons are observed at δ 9-10 ppm in DMSO-d₆.[1]
Generalized In Vitro Photodynamic Therapy Protocol
This protocol provides a general framework for assessing the photocytotoxicity of Chlorin e6 in a cell culture model.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Chlorin e6 stock solution (in DMSO)
-
Light source with an appropriate wavelength (e.g., 660 nm laser or LED array)
-
Cell viability assay kit (e.g., MTT, XTT)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Incubation with Chlorin e6:
-
Prepare serial dilutions of Chlorin e6 in a cell culture medium.
-
Replace the medium in the wells with the Chlorin e6-containing medium.
-
Incubate the cells for a specific period (e.g., 4-24 hours) in the dark.
-
-
Washing: Remove the Chlorin e6-containing medium and wash the cells twice with PBS to remove any unbound photosensitizer.
-
Irradiation:
-
Add fresh cell culture medium to the wells.
-
Irradiate the cells with the light source at a specific power density and for a duration to achieve the desired light dose (e.g., 1-10 J/cm²).
-
Include control groups: no treatment, light only, and Chlorin e6 only (dark toxicity).
-
-
Post-Irradiation Incubation: Return the plate to the incubator for 24-48 hours.
-
Assessment of Cell Viability: Determine cell viability using a standard assay according to the manufacturer's instructions.
Conclusion
Chlorin e6 stands out as a highly promising photosensitizer with well-characterized chemical and photophysical properties. Its efficient synthesis from natural sources, strong absorption in the therapeutic window, and potent induction of apoptosis make it a compelling candidate for further development in photodynamic therapy and other biomedical applications. This guide provides a foundational understanding of Chlorin e6, equipping researchers with the necessary knowledge to design and execute robust experimental studies. The detailed protocols and visual workflows serve as practical tools to facilitate research and development in this exciting field.
References
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Chlorin e6 | CAS 19660-77-6 | Cayman Chemical | Biomol.com [biomol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Improved Pilot-Plant-Scale Synthesis of Chlorin e6 and Its Efficacy as a Photosensitizer for Photodynamic Therapy and Photoacoustic Contrast Agent [mdpi.com]
- 7. Efficient Synthesis of Chlorin e6 and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]
